molecular formula C27H23ClN4O3S B2594087 4-((2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide CAS No. 1115324-03-2

4-((2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide

Cat. No.: B2594087
CAS No.: 1115324-03-2
M. Wt: 519.02
InChI Key: MNGDNQJCEANRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is a useful research compound. Its molecular formula is C27H23ClN4O3S and its molecular weight is 519.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Quinazolinone derivatives are synthesized through various chemical reactions, often involving amino compounds and specific reactants to produce heterocyclic compounds. For instance, the reaction of 2,4,6-triphenyl-1,3-oxazinylium perchlorate with amino compounds results in the formation of various heterocyclic compounds, including pyrimidinium perchlorates, 2-phenyl-4-hydroxyquinazoline, and pyrazoline derivatives (Shibuya, 1981). Similarly, quinazolinone and its derivatives have been synthesized for antimicrobial activity evaluation, indicating their potential in medical applications (Habib, Hassan, & El‐Mekabaty, 2013).

Potential Antimicrobial Applications

The antimicrobial potential of quinazolinone derivatives has been a significant area of interest. New compounds synthesized have been evaluated for their antibacterial and antifungal activities, revealing promising results against various microorganisms (Desai, Shihora, & Moradia, 2007). Another study focused on the synthesis and antimicrobial activities of novel 1,2,4-Triazole derivatives, further highlighting the broad spectrum of potential applications for such chemical compounds (Bektaş et al., 2007).

Anticancer and Enzyme Inhibition Applications

Moreover, quinazolinone derivatives have been explored for their potential in cancer treatment and enzyme inhibition. For example, the electrochemical synthesis of 2,3-dihydroquinazolin-4(1H)-ones using methanol as a C1 source presents an efficient approach to accessing deuterated N-heterocycles, offering new avenues for drug development and biological studies (Liu, Xu, & Wei, 2021).

Properties

IUPAC Name

4-[[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O3S/c28-19-9-11-20(12-10-19)29-24(33)16-36-27-31-23-4-2-1-3-22(23)26(35)32(27)15-17-5-7-18(8-6-17)25(34)30-21-13-14-21/h1-12,21H,13-16H2,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGDNQJCEANRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.